4-Fluoro-2-methylaniline
Overview
Description
4-Fluoro-2-methylaniline, also known as p-Fluoro-o-toluidine, is an organic compound with the chemical formula C7H8FN. It is characterized by the presence of both fluorine and methyl functional groups attached to an aniline ring. This compound appears as a colorless to pale yellow liquid and is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methylaniline can be synthesized through various methods. One common synthetic route involves the reduction of 4-fluoro-2-methyl-1-nitrobenzene using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-fluoro-2-methyl-1-nitrobenzene. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Fluoro-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylaniline involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorotoluene
- 3-Fluoro-6-aminotoluene
- 2-Fluoro-o-toluidine
Uniqueness
4-Fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the aniline ring influences its reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
4-fluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHLGVTVACLEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060008 | |
Record name | 4-Fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-71-1 | |
Record name | 4-Fluoro-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorotoluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-fluoro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorotoluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROTOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D3BF9SJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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